molecular formula C18H18F3N5O3 B11198218 N-(2-methoxyethyl)-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide

N-(2-methoxyethyl)-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide

Cat. No.: B11198218
M. Wt: 409.4 g/mol
InChI Key: CNJPGSFNKYLREH-UHFFFAOYSA-N
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Description

N-(2-METHOXYETHYL)-2-{7-METHYL-3-OXO-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyrimidine core, which is known for its diverse biological activities. The presence of a trifluoromethyl group and a methoxyethyl side chain further enhances its chemical properties, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYETHYL)-2-{7-METHYL-3-OXO-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of appropriate hydrazine derivatives with 4-(trifluoromethyl)benzaldehyde to form the triazolopyrimidine core. This is followed by acylation with 2-methoxyethylamine under controlled conditions to yield the final product. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYETHYL)-2-{7-METHYL-3-OXO-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl side chain, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

N-(2-METHOXYETHYL)-2-{7-METHYL-3-OXO-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-METHOXYETHYL)-2-{7-METHYL-3-OXO-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The presence of the trifluoromethyl group enhances its binding affinity to these targets, contributing to its potency.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHOXYETHYL)-2-{7-METHYL-3-OXO-5-[4-(CHLOROMETHYL)PHENYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE
  • N-(2-METHOXYETHYL)-2-{7-METHYL-3-OXO-5-[4-(METHYL)PHENYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE

Uniqueness

N-(2-METHOXYETHYL)-2-{7-METHYL-3-OXO-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE stands out due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to similar compounds. This unique feature makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H18F3N5O3

Molecular Weight

409.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-[7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide

InChI

InChI=1S/C18H18F3N5O3/c1-11-9-14-24-25(10-15(27)22-7-8-29-2)17(28)26(14)16(23-11)12-3-5-13(6-4-12)18(19,20)21/h3-6,9H,7-8,10H2,1-2H3,(H,22,27)

InChI Key

CNJPGSFNKYLREH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(C(=O)N2C(=N1)C3=CC=C(C=C3)C(F)(F)F)CC(=O)NCCOC

Origin of Product

United States

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